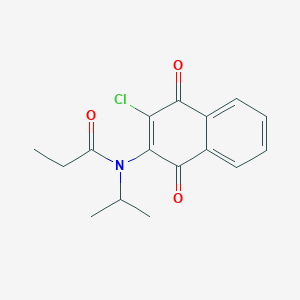

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide is a synthetic organic compound with a complex structure It belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide typically involves multi-step organic reactions. One common method includes the chlorination of 1,4-naphthoquinone followed by the introduction of an isopropylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction could produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide exhibit significant anticancer properties. The naphthoquinone moiety is known for its ability to interact with biological macromolecules, leading to apoptosis in cancer cells. Studies have shown that derivatives of naphthoquinones can induce cell cycle arrest and promote cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance. The presence of chlorine substituents enhances the lipophilicity and bioactivity of the compound, making it effective against both Gram-positive and Gram-negative bacteria .

Materials Science

Dye Sensitizers in Solar Cells

Naphthoquinone derivatives have been explored as dye sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells. Studies have shown that incorporating such compounds can improve the light-harvesting efficiency due to their strong absorption properties in the visible spectrum .

Polymer Composites

In materials science, this compound can be used as an additive in polymer composites to improve thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and packaging materials .

Environmental Applications

Photodegradation of Pollutants

The compound's ability to generate reactive oxygen species upon UV irradiation has led to its investigation for use in photocatalytic degradation of environmental pollutants. Research suggests that naphthoquinone derivatives can effectively break down hazardous organic compounds in wastewater treatment processes, thereby contributing to environmental remediation efforts .

Case Study 1: Anticancer Activity

A study published in Acta Crystallographica highlighted the synthesis of related naphthoquinone compounds and their evaluation for anticancer activity. The study demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis through ROS generation .

Case Study 2: Dye-Sensitized Solar Cells

Research conducted at a university laboratory investigated the use of naphthoquinone-based dyes in DSSCs. The findings indicated an increase in energy conversion efficiency compared to traditional dyes, showcasing the potential for renewable energy applications .

Mecanismo De Acción

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylglycine

- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(4-fluorobenzyl)acetamide

Uniqueness

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide stands out due to its specific structural features, such as the isopropylpropanamide group, which may confer unique biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide is a synthetic compound with potential biological activity. Its structure features a naphthalene core with dioxo and chloro substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including toxicity studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H10ClNO4

- Molecular Weight : 291.69 g/mol

- CAS Registry Number : 27541-88-4

- IUPAC Name : this compound

The compound's structural features include a chloro group and two carbonyl groups that may play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to naphthoquinones. Naphthoquinones are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the chloro substituent in this compound may enhance its efficacy by increasing lipophilicity and facilitating membrane penetration.

Cytotoxicity and Anticancer Potential

Research suggests that naphthoquinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell cycle regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

- ROS Generation : Induction of oxidative stress leading to cellular damage.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in DNA replication and repair.

- Interference with Cell Signaling Pathways : Modulation of pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

Toxicological Profile

Toxicity assessments indicate that compounds with similar structures can exhibit harmful effects upon exposure. The following toxicity classifications have been noted:

| Toxicity Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Sensitization | May cause allergic skin reactions (H317) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Aquatic Toxicity | Very toxic to aquatic life (H400) |

Case Studies

A case study involving a related naphthoquinone derivative demonstrated significant anticancer activity in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.

Propiedades

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-4-12(19)18(9(2)3)14-13(17)15(20)10-7-5-6-8-11(10)16(14)21/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQXCDAGWOMZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.